![molecular formula C18H26N2O4 B4138621 6,7-dimethoxy-1-methyl-2-(4-morpholinylacetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4138621.png)
6,7-dimethoxy-1-methyl-2-(4-morpholinylacetyl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
6,7-dimethoxy-1-methyl-2-(4-morpholinylacetyl)-1,2,3,4-tetrahydroisoquinoline (also known as U50,488H) is a synthetic compound that belongs to the class of kappa-opioid receptor agonists. It was first synthesized in the 1980s and has since been used extensively in scientific research.
Wirkmechanismus
U50,488H acts as a selective agonist for the kappa-opioid receptor, which is a G protein-coupled receptor that is primarily located in the brain and spinal cord. Activation of the kappa-opioid receptor by U50,488H leads to a decrease in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in analgesia, sedation, and dysphoria.
Biochemical and Physiological Effects
U50,488H has been shown to have a number of biochemical and physiological effects. In animal studies, U50,488H has been shown to produce analgesia, sedation, and antitussive effects. It has also been shown to decrease gastrointestinal motility and cause diuresis. U50,488H has been shown to have a high affinity for the kappa-opioid receptor and a low affinity for the mu-opioid receptor, which is responsible for the addictive properties of opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using U50,488H in lab experiments is its high selectivity for the kappa-opioid receptor. This allows researchers to study the effects of kappa-opioid receptor activation without the confounding effects of mu-opioid receptor activation. However, one limitation of using U50,488H is its short half-life, which can make it difficult to study the long-term effects of kappa-opioid receptor activation.
Zukünftige Richtungen
There are several future directions for research involving U50,488H. One area of research is the development of new kappa-opioid receptor agonists with longer half-lives and improved selectivity. Another area of research is the investigation of the role of kappa-opioid receptors in mood disorders such as depression and anxiety. Finally, U50,488H could be used in combination with other drugs to investigate potential synergistic effects on pain perception and addiction.
Wissenschaftliche Forschungsanwendungen
U50,488H has been used extensively in scientific research as a selective kappa-opioid receptor agonist. It has been used in studies to investigate the role of kappa-opioid receptors in pain perception, addiction, and mood disorders. U50,488H has also been used to study the effects of kappa-opioid receptor activation on the cardiovascular system, gastrointestinal tract, and respiratory system.
Eigenschaften
IUPAC Name |
1-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-morpholin-4-ylethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13-15-11-17(23-3)16(22-2)10-14(15)4-5-20(13)18(21)12-19-6-8-24-9-7-19/h10-11,13H,4-9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGQNQUDVMQMFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)CN3CCOCC3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-(morpholin-4-yl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.